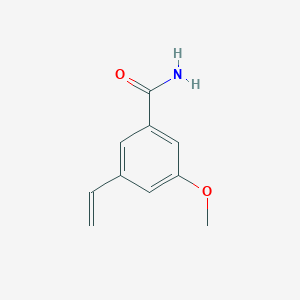

3-Methoxy-5-vinylbenzamide

Description

3-Methoxy-5-vinylbenzamide is a benzamide derivative featuring a methoxy group at the 3-position and a vinyl group at the 5-position of the benzene ring. Its molecular formula is C₉H₉NO₂, with a molar mass of 163.18 g/mol. The compound’s structure combines electron-donating substituents (methoxy and vinyl), which influence its electronic profile, solubility, and reactivity. Potential applications may include pharmaceutical intermediates or materials science, given the vinyl group’s capacity for further functionalization.

Properties

IUPAC Name |

3-ethenyl-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h3-6H,1H2,2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWKSVIGXSGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-vinylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxybenzoic acid.

Amidation: The carboxylic acid group of 3-methoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-vinylbenzamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products:

Oxidation: Products include 3-methoxy-5-formylbenzamide or 3-methoxy-5-carboxybenzamide.

Reduction: Products include 3-methoxy-5-vinylaniline.

Substitution: Products depend on the substituent introduced, such as 3-hydroxy-5-vinylbenzamide if the methoxy group is replaced with a hydroxyl group.

Scientific Research Applications

Chemistry: 3-Methoxy-5-vinylbenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of methoxy and vinyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicine include the development of new drugs with anti-inflammatory, analgesic, or antimicrobial properties. The presence of the methoxy and vinyl groups may enhance the compound’s pharmacological profile.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-vinylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Analogous Benzamide Derivatives

3-Methoxy-5-nitrobenzamide

- Molecular Formula : C₈H₈N₂O₄ .

- Molar Mass : 196.16 g/mol .

- Substituent Effects : The nitro group at the 5-position is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-donating vinyl group in 3-Methoxy-5-vinylbenzamide, which enhances resonance stabilization.

- Reactivity : The nitro group facilitates nucleophilic substitution reactions, whereas the vinyl group enables polymerization or cycloaddition (e.g., Diels-Alder) .

Benzimidazole-Fused Benzamides

- Pharmacological Relevance : The benzimidazole moiety improves binding to biological targets (e.g., enzymes or receptors), whereas this compound’s simpler structure may prioritize solubility over binding affinity .

Dibenzocycloheptenyl-Substituted Benzamide

Physicochemical Properties and Stability

- Solubility : The vinyl group in this compound likely improves organic solvent solubility compared to nitro-substituted analogs, which exhibit higher polarity .

- Thermal Stability : Nitro groups may enhance thermal stability due to strong intramolecular interactions, whereas vinyl groups introduce susceptibility to polymerization under heat or light .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₉H₉NO₂ | 163.18 | Methoxy (3), Vinyl (5) | Polymerization, Cycloaddition |

| 3-Methoxy-5-nitrobenzamide | C₈H₈N₂O₄ | 196.16 | Methoxy (3), Nitro (5) | Nucleophilic substitution |

| Benzimidazole derivative | C₂₁H₁₈N₄O₂ | 358.40 | Benzimidazole, Hydrazide | π-π interactions, Bioactivity |

Research Findings and Implications

- Electronic Effects : Methoxy and vinyl groups synergistically enhance electron density, favoring electrophilic aromatic substitution over nitro derivatives’ electron-deficient systems .

- Computational Insights : Studies on analogous triazolone derivatives () suggest that substituent positioning critically impacts frontier molecular orbitals, guiding reactivity predictions for this compound .

- Limitations : Direct experimental data on this compound remains sparse; conclusions are extrapolated from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.